molecular formula C13H22N4O2 B582141 (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1263283-97-1

(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B582141
CAS No.: 1263283-97-1
M. Wt: 266.345
InChI Key: BGXWEOOVPZIQDT-JTQLQIEISA-N
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Description

(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazole ring fused with a pyrrole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of tert-butyl 3-aminocrotonate and isopropyl hydrazine in the presence of a suitable catalyst to form the desired pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate stands out due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity. Its unique structure makes it a valuable compound for various research applications .

Biological Activity

(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 1263283-97-1) is a compound with potential biological activity that has attracted attention in pharmaceutical research. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.35 g/mol
  • CAS Number : 1263283-97-1
  • IUPAC Name : tert-butyl (S)-3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. For instance, it has shown potential in modulating the activity of certain kinases that are critical in cell signaling and proliferation.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Some studies have indicated that this compound may exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit specific kinases makes it a candidate for further development in cancer treatments.
  • Neurological Disorders : The neuroprotective properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Animal Models of Inflammation : In vivo experiments showed that administration of this compound led to decreased levels of inflammatory markers in animal models of induced inflammation.
  • Neuroprotection Studies : Research involving neuronal cultures exposed to oxidative stress indicated that the compound effectively reduced cell death and preserved mitochondrial function.

Data Table

Study TypeModel UsedKey Findings
In Vitro Cancer StudyVarious Cancer Cell LinesReduced viability; apoptosis induction
In Vivo InflammationAnimal ModelsDecreased inflammatory markers
NeuroprotectionNeuronal CulturesReduced oxidative stress-induced cell death

Properties

IUPAC Name

tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-7(2)10-9-8(11(14)16-15-9)6-17(10)12(18)19-13(3,4)5/h7,10H,6H2,1-5H3,(H3,14,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWEOOVPZIQDT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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